molecular formula C14H13ClN2O2 B317290 N-(5-chloropyridin-2-yl)-3-ethoxybenzamide

N-(5-chloropyridin-2-yl)-3-ethoxybenzamide

Cat. No.: B317290
M. Wt: 276.72 g/mol
InChI Key: NXGSAKIHPNAJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloropyridin-2-yl)-3-ethoxybenzamide is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

The synthesis of N-(5-chloropyridin-2-yl)-3-ethoxybenzamide typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 3-ethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

N-(5-chloropyridin-2-yl)-3-ethoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(5-chloropyridin-2-yl)-3-ethoxybenzamide has been extensively studied for its applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-3-ethoxybenzamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets involved in its mechanism of action are still under investigation, but it is known to affect various cellular processes, including signal transduction and gene expression.

Comparison with Similar Compounds

N-(5-chloropyridin-2-yl)-3-ethoxybenzamide can be compared with other similar compounds, such as:

  • N-(5-chloro-2-pyridinyl)-2-(2-nitrophenoxy)acetamide
  • N-(5-chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide
  • 2-[(5-chloro-2-pyridinyl)amino]-2-oxo-acetic acid

These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its specific ethoxybenzamide moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-3-ethoxybenzamide

InChI

InChI=1S/C14H13ClN2O2/c1-2-19-12-5-3-4-10(8-12)14(18)17-13-7-6-11(15)9-16-13/h3-9H,2H2,1H3,(H,16,17,18)

InChI Key

NXGSAKIHPNAJNV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

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